molecular formula C15H16N2O2 B3172862 N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide CAS No. 946742-90-1

N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide

Cat. No. B3172862
CAS RN: 946742-90-1
M. Wt: 256.3 g/mol
InChI Key: QBTOSAWUFMCTSZ-UHFFFAOYSA-N
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Description

“N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide” is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.3 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for “N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide” is 1S/C15H16N2O2/c1-10-8-14 (6-7-15 (10)16)19-13-5-3-4-12 (9-13)17-11 (2)18/h3-9H,16H2,1-2H3, (H,17,18) . This indicates that the compound contains a phenyl ring attached to an acetamide group via a phenoxy linker, with an amino group and a methyl group on the phenyl ring.


Physical And Chemical Properties Analysis

“N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide” has a molecular weight of 256.3 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the literature I have access to.

Scientific Research Applications

Analgesic Properties

N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide has been investigated for its analgesic potential. Researchers have explored its ability to alleviate pain, potentially making it a candidate for pain management in various conditions .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. This compound may exhibit anti-inflammatory effects, making it relevant for research in inflammatory disorders .

Anticancer Studies

Exploring the antitumor properties of N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide is essential. Researchers have investigated its impact on cancer cell lines, aiming to understand its potential as an anticancer agent .

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, require effective treatments. This compound’s neuroprotective properties have been studied, suggesting its relevance in neurology research .

Cardiovascular Research

Cardiovascular diseases remain a global health concern. Researchers have examined N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide for potential cardiovascular benefits, including vasodilation and blood pressure regulation .

Antimicrobial Activity

The compound’s antimicrobial properties have been explored, particularly against bacteria and fungi. Investigating its efficacy against specific pathogens could lead to novel therapeutic approaches .

Mechanism of Action

The mechanism of action of “N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide” is not specified in the available literature. Its use in proteomics research suggests it may interact with proteins in some way .

Safety and Hazards

Safety information for “N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide” indicates that it is an irritant . Always handle it with appropriate safety equipment and follow standard laboratory safety procedures.

Future Directions

The future directions for research on “N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide” are not specified in the available literature. Given its use in proteomics research , it may be of interest in studies of protein function or structure.

properties

IUPAC Name

N-[3-(4-amino-3-methylphenoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-8-14(6-7-15(10)16)19-13-5-3-4-12(9-13)17-11(2)18/h3-9H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTOSAWUFMCTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC(=C2)NC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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